molecular formula C13H8N2O8 B13133100 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-

1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)-

Cat. No.: B13133100
M. Wt: 320.21 g/mol
InChI Key: XQRBIJHPBICMDR-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is a complex organic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes both imidazole and carboxylic acid functional groups. It is primarily used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- typically involves the oxidation of benzimidazole. The process includes the following steps:

    Oxidation: Benzimidazole is oxidized using a combination of nitric acid and a catalyst such as iron(III) nitrate.

    Reaction Conditions: The reaction is carried out at elevated temperatures, around 60°C, with continuous stirring. Oxone is added in batches to maintain the reaction conditions.

    Isolation: After the reaction, the mixture is cooled, and the pH is adjusted using ammonia.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other imidazole derivatives.

    Substitution: The carboxylic acid groups can participate in substitution reactions, forming esters and amides.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alcohols, amines.

Major Products: The major products formed from these reactions include various imidazole derivatives, esters, and amides, which have significant applications in pharmaceuticals and materials science .

Scientific Research Applications

1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- involves its interaction with various molecular targets:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence metabolic pathways by acting as an inhibitor or activator of specific enzymes. .

Comparison with Similar Compounds

  • 4,5-Imidazoledicarboxylic acid
  • 2-Phenyl-1H-imidazole-4,5-dicarboxylic acid
  • 2-Methyl-1H-imidazole-4,5-dicarboxylic acid

Comparison: 1H-Imidazole-4,5-dicarboxylic acid, 2-(3,5-dicarboxyphenyl)- stands out due to its additional carboxyphenyl group, which enhances its reactivity and binding affinity. This makes it more versatile in applications compared to its similar counterparts .

Properties

Molecular Formula

C13H8N2O8

Molecular Weight

320.21 g/mol

IUPAC Name

2-(3,5-dicarboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid

InChI

InChI=1S/C13H8N2O8/c16-10(17)5-1-4(2-6(3-5)11(18)19)9-14-7(12(20)21)8(15-9)13(22)23/h1-3H,(H,14,15)(H,16,17)(H,18,19)(H,20,21)(H,22,23)

InChI Key

XQRBIJHPBICMDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=NC(=C(N2)C(=O)O)C(=O)O

Origin of Product

United States

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